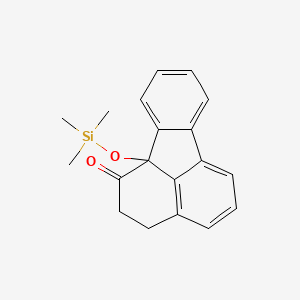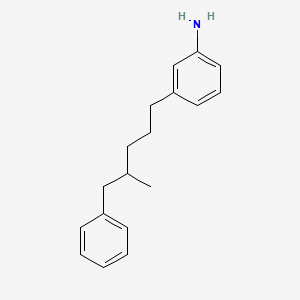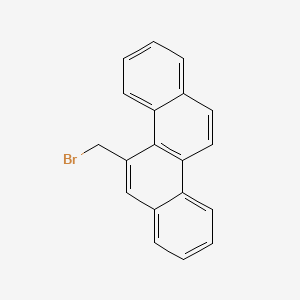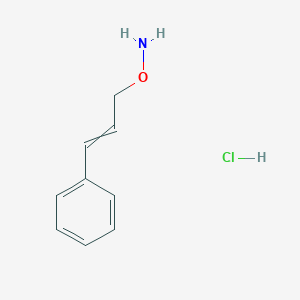
10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone is an organic compound characterized by the presence of a trimethylsilyl group. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This structural group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone typically involves the use of trimethylsilylating reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. These reagents react with hydroxyl groups on the precursor molecules to form trimethylsiloxy groups . The reaction conditions often include the presence of a base, such as triethylamine, to facilitate the formation of the alkoxide anion and remove the hydrogen chloride produced during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process typically includes steps such as extraction, purification, and isolation of the final product to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., fluoride ions) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on the molecule during chemical reactions. This allows for selective reactions to occur at other sites on the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trimethylsilyl derivatives, such as:
- N-(Trimethylsilyl)-N-(2-{2-[(Trimethylsilyl)oxy]ethoxy}ethyl)amine
- 4-(Trimethylsilyl)morpholine
Uniqueness
10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone is unique due to its specific structure and the presence of the fluoranthenone moiety, which imparts distinct chemical properties and reactivity compared to other trimethylsilyl derivatives .
Propriétés
Numéro CAS |
83291-49-0 |
|---|---|
Formule moléculaire |
C19H20O2Si |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
10b-trimethylsilyloxy-2,3-dihydrofluoranthen-1-one |
InChI |
InChI=1S/C19H20O2Si/c1-22(2,3)21-19-16-10-5-4-8-14(16)15-9-6-7-13(18(15)19)11-12-17(19)20/h4-10H,11-12H2,1-3H3 |
Clé InChI |
FNZYROZMYXWLSJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC12C(=O)CCC3=C1C(=CC=C3)C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)


![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)


![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)





